4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate
Description
4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate is a complex organic compound with a molecular formula of C21H25FN6O7S2 and a molecular weight of 556.59 g/mol This compound is notable for its intricate structure, which includes a pyrimidine ring, a sulfonyl fluoride group, and a urea linkage
Properties
CAS No. |
21877-96-3 |
|---|---|
Molecular Formula |
C21H25FN6O7S2 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoylamino]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C21H23FN6O3S.H2O4S/c22-32(30,31)18-11-9-17(10-12-18)27-21(29)26-16-7-5-14(6-8-16)3-1-2-4-15-13-25-20(24)28-19(15)23;1-5(2,3)4/h5-13H,1-4H2,(H2,26,27,29)(H4,23,24,25,28);(H2,1,2,3,4) |
InChI Key |
NZPLJUMSSCIIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=CN=C(N=C2N)N)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)F.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate involves multiple steps, starting with the preparation of the 2,4-diaminopyrimidine core This core is then linked to a butyl chain, followed by the attachment of a phenyl groupThe reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl fluoride moiety exhibits high reactivity toward nucleophiles, enabling covalent bond formation with biological targets or synthetic intermediates:
-
Serine Hydrolase Inhibition : The compound acts as an irreversible inhibitor of enzymes like fatty acid amide hydrolase (FAAH) by forming covalent adducts with catalytic serine residues . This mechanism is critical for its role in modulating endocannabinoid signaling.
-
Reaction with Amines/Alcohols : Under basic conditions (e.g., with DBU), the sulfonyl fluoride reacts with amines or alcohols to yield sulfonamides or sulfonate esters, respectively. For example:
This reactivity is exploited in activity-based protein profiling (ABPP) to label enzyme active sites .
Photoredox-Mediated Radical Sulfonylation
Under blue LED irradiation with a Ru-based photocatalyst, the sulfonyl fluoride participates in radical-mediated reactions with alkenes (e.g., styrenes) :
-
Mechanism :
-
Substituent Effects :
Stability and Reactivity Optimization
-
pH Sensitivity : Aqueous solutions are stable below pH 7 but hydrolyze rapidly under alkaline conditions to sulfonic acids .
-
Competing Pathways : In mixed nucleophile systems (e.g., phenol + alkene), nucleophilic substitution dominates (90% yield), while radical sulfonylation prevails with weaker nucleophiles like tert-butanol .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest possible applications in:
- Cancer Treatment : The sulfonamide structure may act as a kinase inhibitor, similar to existing drugs like Imatinib and Sunitinib, which target specific pathways involved in cancer progression .
- Inflammatory Diseases : The pyrimidine core is often associated with anti-inflammatory properties, making this compound a candidate for further research in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Biological Studies
Research has indicated that the compound interacts with various biological targets:
- Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with serine residues in proteins, inhibiting enzymatic activity and affecting biochemical pathways . This property is valuable in studying enzyme functions and developing enzyme inhibitors.
- Binding Affinity Studies : Investigations into the binding affinity of this compound to biological targets can provide insights into its therapeutic mechanisms and potential side effects .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules:
- Synthetic Pathways : Its synthesis involves multiple steps that ensure high yields and purity. This makes it useful in the development of new chemical entities in pharmaceutical research .
Materials Science
In addition to its biological applications, the compound's unique chemical structure allows for potential use in developing new materials:
- Polymer Chemistry : The reactivity of the sulfonyl fluoride group can be exploited in creating novel polymers with specific properties, enhancing material performance in various applications .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of 4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Antimicrobial Properties
Research focused on similar compounds has shown promising results against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds demonstrated an ability to suppress biofilm formation, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in proteins, leading to the inhibition of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfonyl fluoride-containing molecules. For example:
2,4-Diaminopyrimidine: Shares the pyrimidine core but lacks the additional functional groups.
Sulfonyl Fluoride Derivatives:
Biological Activity
The compound 4-(3-(4-(4-(2,4-diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring, which is known for its role in various biological processes. The sulfonyl fluoride group is significant for its reactivity, particularly in inhibiting serine proteases. The overall structure can be broken down into several functional groups that contribute to its biological activity.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of serine proteases. These enzymes play crucial roles in various physiological processes, including inflammation and cell signaling. By inhibiting these enzymes, the compound can modulate pathways associated with disease progression.
Key Mechanisms:
- Serine Protease Inhibition : The sulfonyl fluoride moiety covalently modifies serine residues in the active sites of proteases, effectively blocking their activity .
- Cell Proliferation Inhibition : Analogous compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Data
Research has demonstrated that compounds similar to 4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate exhibit significant biological activity. Below is a summary of findings from various studies:
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the effects of pyrimidine derivatives on A431 cells. The results indicated that compounds with similar structures to our target compound significantly inhibited cell growth and migration .
- Airway Allergy Model : Another investigation focused on the use of serine protease inhibitors in a mouse model of allergic asthma. Treatment with AEBSF (a related compound) resulted in decreased inflammatory markers and improved lung function, demonstrating the potential therapeutic benefits of such inhibitors in respiratory diseases .
Research Findings
Recent literature emphasizes the importance of the sulfonyl fluoride group in conferring inhibitory properties against serine proteases. The presence of this group is critical for maintaining the compound's efficacy across various biological systems . Additionally, studies have shown that modifications to the amino groups can enhance or diminish biological activity, indicating a need for careful structural optimization.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound, and what purification methods are recommended?
- Methodological Answer : High yields (e.g., 92% in ) are achieved via multi-step condensation reactions under controlled conditions. Key steps include:
- Use of anhydrous solvents (e.g., DMSO for NMR sample preparation) to minimize hydrolysis of reactive groups like sulfonyl fluoride .
- Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity by TLC and confirm via melting point analysis (260–262°C range in ) .
- Characterization with NMR (aromatic proton integration at δ 7.1–8.3 ppm) and IR (S=O stretches at 1345/1163 cm) to verify functional groups .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and spectrometric methods:
- NMR : Resolve aromatic protons and NH groups (e.g., δ 10.4–10.6 ppm for DO-exchangeable NH in ).
- Mass Spectrometry : Confirm molecular weight (e.g., m/z = 717 for a related disulfonamide in ).
- IR Spectroscopy : Identify sulfonamide (S=O) and urea (NH) stretches .
Q. How should solubility and stability be assessed for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (e.g., ammonium acetate buffer, pH 6.5, as in ).
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or LC-MS to detect hydrolysis products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the pyrimidine and sulfonyl fluoride moieties?
- Methodological Answer :
- Analog Synthesis : Replace the 2,4-diaminopyrimidine group with other heterocycles (e.g., pyridine derivatives in ) or modify the butyl linker length.
- Biological Assays : Screen analogs for target binding (e.g., enzyme inhibition assays) and compare with parent compound. Use molecular docking to predict interactions .
- Data Analysis : Apply multivariate statistics to correlate structural features (e.g., logP, steric bulk) with activity .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):
- Abiotic Testing : Measure hydrolysis rates in water at different pH levels and photodegradation under UV light.
- Biotic Testing : Assess microbial degradation using soil/water microcosms. Quantify metabolites via LC-MS/MS .
- Ecotoxicity : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Identification : Use homology modeling if the target is unknown (e.g., kinases with pyrimidine-binding domains).
- Docking Studies : Employ software like AutoDock Vina to simulate binding poses. Validate with MD simulations to assess stability .
- ADME Prediction : Tools like SwissADME can estimate permeability, metabolic sites (e.g., sulfonyl fluoride reactivity), and potential drug-drug interactions .
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in vivo to confirm bioavailability. Adjust dosing regimens if metabolism is rapid (e.g., sulfate conjugation).
- Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites that may explain discrepancies .
- Experimental Controls : Standardize in vitro conditions (e.g., serum-free media vs. protein-containing buffers) to mimic in vivo environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
